

Comprehensive Quality Control Methods for Nimesulide Pharmaceutical Compounds: Application Notes and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nimesulide

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Introduction to Nimesulide Analysis

Nimesulide (N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide) is a **potent non-steroidal anti-inflammatory drug (NSAID)** and a **selective cyclooxygenase-2 inhibitor** with significant analgesic and antipyretic properties. As a **Class II compound** under the Biopharmaceutical Classification System, **nimesulide** exhibits **low solubility and high permeability**, making dissolution rate a critical limiting factor in its bioavailability. This application note provides comprehensive quality control protocols for **nimesulide** active pharmaceutical ingredients (APIs) and finished dosage forms, incorporating validated methods from current scientific literature to ensure **product quality, safety, and efficacy**.

The **analytical control strategy** for **nimesulide** must address multiple aspects of pharmaceutical quality, including identity, assay, impurity profiling, dissolution performance, and stability. This document consolidates **robust methodologies** from peer-reviewed studies and pharmacopeial recommendations, with particular emphasis on **chromatographic techniques, electrophoretic methods, and spectrophotometric assays** that have been systematically validated according to regulatory guidelines. These methods are suitable for implementation in quality control laboratories for routine analysis and stability testing of **nimesulide**-containing formulations.

Analytical Techniques for Nimesulide Quantification

Overview of Methodologies

Various analytical techniques have been developed and validated for the quantification of **nimesulide** in pharmaceutical compounds, each offering distinct advantages for specific applications. **High-performance liquid chromatography** remains the **most widely employed technique** for **nimesulide** assay and impurity profiling due to its **excellent sensitivity, specificity, and reproducibility**. Recent advancements have focused on **high-throughput approaches** using monolithic columns that dramatically reduce analysis time while maintaining data quality. For routine quality control in resource-limited settings, **UV-VIS spectrophotometry** provides a **cost-effective alternative** with adequate accuracy and precision when properly validated. Additionally, **capillary electrophoresis** techniques have emerged as **environmentally friendly alternatives** with minimal solvent consumption and high separation efficiency.

The selection of an appropriate analytical method depends on the **specific quality attribute** being assessed. For impurity profiling, methods with **high resolution and specificity** are essential, whereas dissolution testing may prioritize **rapid analysis and high sample throughput**. The table below summarizes the key analytical techniques used in **nimesulide** quality control:

Table 1: Overview of Analytical Methods for **Nimesulide** Quality Control

Technique	Applications	Limit of Quantification	Analysis Time	Key Advantages
HPLC-UV (Monolithic)	Dissolution testing, Assay	~1.5 µg/mL	~1 minute	High throughput, Solvent efficiency
HPLC-UV (Particulate)	Impurity profiling, Stability	Varies by impurity	15-25 minutes	Robust separation, Pharmacopeial compliance
LC-MS	Bioanalysis, Metabolite studies	1.03-1.30 ng/mL	5-10 minutes	High sensitivity, Specific detection

Technique	Applications	Limit of Quantification	Analysis Time	Key Advantages
Micellar Electrokinetic Chromatography	Impurity profiling	0.12-0.58 µg/mL	<15 minutes	High efficiency, Minimal solvent waste
UV-VIS Spectrophotometry	Routine assay, Dissolution	~5 µg/mL	<5 minutes	Simplicity, Cost-effectiveness
Capillary Zone Electrophoresis	Formulation analysis	~5 µg/mL	<4 minutes	High efficiency, Rapid method development

HPLC Methods for Assay and Impurity Profiling

High-Throughput HPLC for Dissolution Testing

Liquid chromatographic methods provide robust separation and quantification of **nimesulide** in the presence of its impurities and degradation products. A **validated high-throughput approach** utilizing a monolithic column achieves exceptional analysis speed without compromising data quality [1].

- **Chromatographic Conditions:**

- **Column:** Chromolith monolithic C18 (50 mm × 4.6 mm i.d.)
- **Mobile Phase:** Acetonitrile-phosphate buffer (pH 7.0; 10 mM) (34:66, v/v)
- **Flow Rate:** 4.0 mL/min
- **Detection:** UV at 300 nm
- **Injection Volume:** 20 µL
- **Analysis Time:** <60 seconds per sample
- **Linearity Range:** 150-500 µg/mL ($r^2 > 0.999$)

- **Sample Preparation:**

- For tablets: Powder and dissolve in mobile phase to yield nominal concentration of 100 µg/mL
- Sonicate for 10 minutes, then centrifuge at 4000 rpm for 5 minutes
- Filter through 0.45 µm PVDF membrane before injection

- **Validation Parameters:**

- **Accuracy:** 98.5-101.3% recovery
- **Precision:** RSD < 2.0% (intra-day and inter-day)
- **Specificity:** No interference from excipients or known impurities
- **LOD/LOQ:** 0.5 µg/mL and 1.5 µg/mL, respectively

This method is particularly suitable for **dissolution testing applications** where rapid analysis is essential for processing large sample batches. The short run time significantly enhances laboratory efficiency while maintaining **regulatory compliance** and **data integrity**.

LC-MS Method for Sensitive Detection

For **ultra-sensitive detection** of **nimesulide** and its metabolites in complex matrices, an LC-MS method provides exceptional sensitivity and specificity [2]. This approach is particularly valuable for **stability studies** and **bioanalytical applications**.

- **Chromatographic Conditions:**

- **Column:** Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm)
- **Mobile Phase:** Gradient elution with 0.1% formic acid (A) and acetonitrile (B)
- **Gradient Program:** Initial 20% B, linear increase to 95% B over 6 minutes
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40°C
- **Injection Volume:** 5 µL

- **Mass Spectrometric Detection:**

- **Ionization Mode:** Negative ESI
- **Ion Transitions:** m/z 307.0393 (**nimesulide**), m/z 323.0375 (hydroxy **nimesulide**), m/z 434.2198 (IS, valsartan)
- **Source Temperature:** 150°C
- **Desolvation Temperature:** 500°C

- **Sample Preparation for Milk Matrix:**

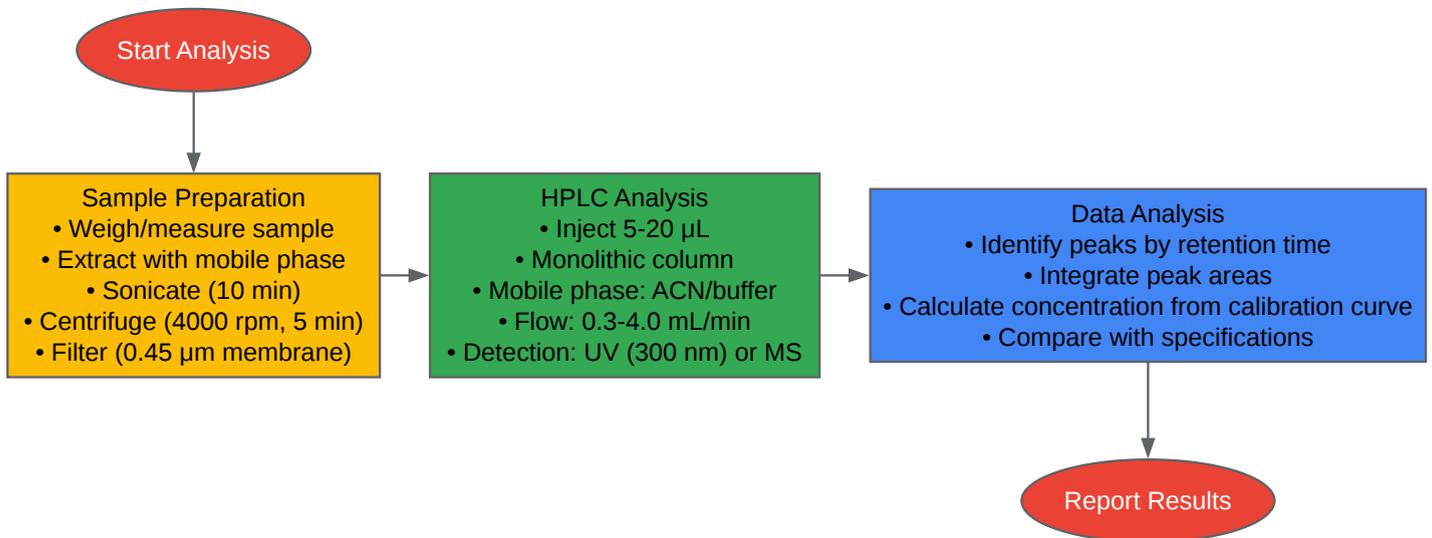
- **Protein Precipitation:** Add 2 mL acetonitrile to 1 mL milk, vortex for 1 minute, centrifuge at 10,000 × g for 10 minutes
- **Solid-Phase Extraction:** Load supernatant onto Oasis HLB cartridge (60 mg, 3 mL)
- **Washing:** 2 mL 5% methanol in water
- **Elution:** 2 mL methanol, evaporate under nitrogen at 40°C

- **Reconstitution:** 200 µL mobile phase
- **Method Performance:**
 - **Calibration Range:** 1.30-125.07 ng/mL for **nimesulide**, 1.03-99.70 ng/mL for hydroxy **nimesulide**
 - **LOQ:** 1.30 ng/mL (**nimesulide**), 1.03 ng/mL (hydroxy **nimesulide**)
 - **Accuracy:** 89-113% for all concentrations
 - **Precision:** RSD 0.7-12%

Table 2: HPLC Method Validation Parameters for **Nimesulide** Analysis

Validation Parameter	High-Throughput Method [1]	LC-MS Method [2]	Stability-Indicating Method [3]
Linearity Range	150-500 µg/mL	1.30-125.07 ng/mL	150-500 µg/mL
Correlation Coefficient (r ²)	>0.999	>0.99	>0.999
Precision (RSD%)	<2.0%	0.7-12%	<2.0%
Accuracy (% Recovery)	98.5-101.3%	89-113%	98-102%
LOD	0.5 µg/mL	0.39 ng/mL	0.1 µg/mL
LOQ	1.5 µg/mL	1.30 ng/mL	0.3 µg/mL
Specificity	No interference from excipients	Resolves metabolite	Resolves degradation products

The following workflow illustrates the complete HPLC analysis procedure from sample preparation to data analysis:



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Figure 1: Workflow for HPLC Analysis of **Nimesulide**

Electrophoretic Methods

Micellar Electrokinetic Chromatography for Impurity Profiling

Micellar electrokinetic chromatography offers a **robust alternative** to HPLC for the separation and determination of **nimesulide**-related substances, providing **high separation efficiency** with minimal solvent consumption [4]. This method is particularly valuable for **comprehensive impurity profiling** during quality control.

- **Electrophoretic Conditions:**

- **Capillary:** Uncoated fused silica (50 µm i.d., 57 cm total length)
- **Background Electrolyte:** 25 mM sodium tetraborate buffer (pH 9.3) containing 50 mM SDS
- **Applied Voltage:** +25 kV
- **Temperature:** 25°C
- **Detection:** UV at 280 nm
- **Injection:** Hydrodynamic (50 mbar for 5 s)

- **Sample Preparation:**
 - Prepare **nimesulide** sample at 1 mg/mL in methanol
 - Dilute with background electrolyte to final concentration of 0.1 mg/mL
 - Centrifuge at 10,000 × g for 5 minutes before injection
- **Separation Performance:**
 - **Analysis Time:** <15 minutes
 - **Theoretical Plates:** >100,000
 - **Resolution:** >2.0 for all critical impurity pairs
- **Validation Data:**
 - **Linearity:** 0.1-10 µg/mL for all impurities ($r^2 > 0.998$)
 - **LOD:** 0.12-0.58 µg/mL depending on impurity
 - **LOQ:** 0.38-1.76 µg/mL depending on impurity
 - **Accuracy:** 97.5-102.1% recovery
 - **Precision:** RSD < 5% for migration time and peak area

This MEKC method effectively separates all six **nimesulide** impurities (A-F) listed in the European Pharmacopoeia, making it suitable for **routine quality control** of **nimesulide** bulk material and pharmaceutical formulations.

Capillary Zone Electrophoresis for Rapid Analysis

Capillary zone electrophoresis provides an **ultra-fast approach** for **nimesulide** determination in pharmaceutical formulations, with analysis times under 4 minutes [5]. This method offers exceptional efficiency with minimal sample consumption.

- **Optimized Conditions:**
 - **Background Electrolyte:** 60 mM borate buffer, pH 9.25
 - **Capillary:** Uncoated fused silica (50 µm i.d., 48.5 cm total length, 40 cm effective length)
 - **Voltage:** +25 kV
 - **Temperature:** 25°C
 - **Detection:** UV at 200 nm
 - **Injection:** 50 mbar for 5 s

- **Method Performance:**

- **Migration Time:** 3.2 minutes for **nimesulide**
- **Theoretical Plates:** >100,000
- **Linearity:** 5-50 µg/mL ($r^2 = 0.9998$)
- **LOD/LOQ:** 1.5 µg/mL and 5.0 µg/mL, respectively

This CZE method is particularly suitable for **high-throughput environments** requiring rapid quality assessment of **nimesulide** formulations, with significantly reduced operating costs compared to HPLC methods.

Spectrophotometric Methods

UV-VIS Spectrophotometry for Routine Analysis

UV-VIS spectrophotometry provides a **simple, rapid, and cost-effective method** for **nimesulide** quantification in pharmaceutical formulations, suitable for routine quality control in resource-limited settings [6]. The method employs base-induced bathochromic shift for enhanced specificity.

- **Analytical Procedure:**

- **Standard Solution:** Prepare **nimesulide** standard solution (100 µg/mL) in 0.1 M NaOH
- **Sample Solution:** Extract equivalent to 100 mg **nimesulide** from formulation into 0.1 M NaOH, dilute to 100 mL
- **Alkaline Treatment:** Transfer 2.0 mL sample to 50 mL volumetric flask containing 5 mL 1 N NaOH, dilute to volume with dissolution medium
- **Measurement:** Record absorbance at 395-397 nm against reagent blank
- **Calculation:** Determine concentration from calibration curve (5-30 µg/mL)

- **Method Validation:**

- **Specificity:** Verified by comparison with HPLC method
- **Linearity:** 5-30 µg/mL ($r^2 > 0.999$)
- **Precision:** RSD < 2%
- **Accuracy:** 98-102% recovery by standard addition method
- **Filter Compatibility:** No adsorption observed on 0.45 µm PVDF filters

This spectrophotometric method can effectively replace HPLC for **dissolution testing applications** when properly validated for the specific formulation, offering significant **cost and time savings** for routine analysis.

Novel Spectrophotometric Method with Nickel Chloride Reference

An **innovative spectrophotometric approach** using nickel chloride as a reference standard has been developed to address the limitations of traditional methods that require expensive **nimesulide** reference standards [7]. This method provides enhanced reproducibility and reduced analytical error.

- **Procedure:**
 - **Test Solution:** Dissolve **nimesulide** sample in 0.1 M NaOH to target concentration of 20 µg/mL
 - **Reference Solution:** Prepare nickel chloride solution in purified water with absorbance ~0.4 at 395 nm
 - **Measurement:** Record absorbance of both solutions at 395 nm
 - **Calculation:** Apply correction factor based on nickel chloride reference
- **Advantages:**
 - **Eliminates need** for expensive **nimesulide** reference standards
 - **Improved reproducibility** through stable reference solution
 - **Reduced toxicity** compared to organic reference materials
 - **Cost-effective** for routine quality control

This method is particularly valuable for **quality control laboratories** in developing regions where access to certified reference materials may be limited.

Table 3: Validation Parameters for Spectrophotometric Methods of **Nimesulide** Analysis

Validation Parameter	UV-VIS with Alkaline Treatment [6]	Nickel Chloride Reference Method [7]	Acceptance Criteria
Wavelength	395-397 nm	395 nm	NMT ±2 nm variance

Validation Parameter	UV-VIS with Alkaline Treatment [6]	Nickel Chloride Reference Method [7]	Acceptance Criteria
Linearity Range	5-30 µg/mL	10-30 µg/mL	-
Correlation Coefficient	>0.999	>0.998	NLT 0.995
Precision (RSD%)	<2.0%	<2.5%	NMT 3.0%
Accuracy (% Recovery)	98-102%	97-103%	95-105%
LOD	~1.5 µg/mL	~2.0 µg/mL	-
LOQ	~5.0 µg/mL	~6.0 µg/mL	-

Dissolution Testing Methods

Development of Discriminatory Dissolution Methods

Dissolution testing is critical for **nimesulide** formulations due to its **BCS Class II classification**, where dissolution rate represents the **primary limiting factor** for bioavailability. The development of discriminatory dissolution methods requires careful selection of media and apparatus parameters [6].

- **Apparatus Selection:**

- **USP Apparatus I** (Basket): 100 rpm recommended for suspensions
- **USP Apparatus II** (Paddle): 50-75 rpm for solid dosage forms
- **Volume:** 900 mL of dissolution medium
- **Temperature:** 37°C ± 0.5°C

- **Dissolution Media Options:**

- **Simulated Intestinal Fluid**, pH 6.8, with 1.5% polysorbate 80
- **Phosphate Buffer**, pH 7.4, with 1% polysorbate 80
- **Aqueous Solution** with 1% sodium lauryl sulfate (SLS)

- **Modified SEF**, pH 6.8, with 0.5% SLS
- **Sample Collection and Analysis:**
 - **Automated Sampling** with 10 µm polyethylene pre-filters
 - **Membrane Filtration** through 0.45 µm PVDF filters
 - **Analysis** by UV spectrophotometry at 395 nm after alkalization or HPLC

The discriminatory power of the dissolution method is significantly influenced by **surfactant type and concentration**, with studies demonstrating that **particle size distribution** of the active ingredient critically affects dissolution performance and must be strictly controlled during formulation development.

Quality by Design Approach for Process Optimization

Implementing a **Quality by Design framework** for **nimesulide** formulation development enables systematic optimization of critical process parameters to ensure consistent dissolution performance [8]. This science-based approach enhances product understanding and control.

- **Critical Process Parameters:**
 - **Blending Speed** (850-1500 rpm)
 - **Processing Time** (15-60 minutes)
 - **Air Pressure** (20-40 psi)
 - **Batch Size** (6-12g)
- **Critical Quality Attributes:**
 - **Dissolution Rate** (Q value at specified timepoints)
 - **Content Uniformity** (RSD < 5%)
 - **Particle Size Distribution** (D10, D50, D90)
 - **FTIR Spectral Characteristics**
- **Design Space Definition:**
 - **Optimal Parameters:** Maximum air pressure (40 psi), low batch size (6g)
 - **Proven Acceptable Ranges:** Speed 850-1500 rpm, processing time 15-60 minutes

The QbD approach facilitates **robust formulation design** and identifies **critical control points** during manufacturing to ensure consistent **nimesulide** product quality and performance.

Stability Monitoring and Impurity Profiling

Photochemical Stability Assessment

Photostability testing is essential for **nimesulide** due to its inherent **photosensitivity**, which can lead to degradation products with potential safety concerns. A validated stability-indicating HPLC method effectively monitors **nimesulide** degradation under light stress conditions [9] [3].

- **Photostability Protocol:**
 - **Light Source:** UV lamp (254 nm)
 - **Exposure Duration:** Up to 24 hours
 - **Sample Preparation:** **Nimesulide** sodium salt solution (500 µg/mL)
 - **Analysis Interval:** 0, 1, 2, 4, 8, 12, 24 hours
- **Chromatographic Conditions:**
 - **Column:** Separon SGX C18 (250 × 4.6 mm, 7 µm)
 - **Mobile Phase:** Acetonitrile-ammonium phosphate (pH 7.9; 0.02 M) (35:65 v/v)
 - **Flow Rate:** 1.0 mL/min
 - **Detection:** UV at 245 nm
 - **Internal Standard:** Propylparaben
- **Key Degradation Products:**
 - **2-phenoxy-4-nitroaniline** (Identified)
 - **Methanesulfonic acid** (Identified)
 - **Unknown degradation products** (Requiring further identification)
- **Method Performance:**
 - **LOD for 2-phenoxy-4-nitroaniline:** 0.12 µg/mL
 - **Linearity:** 150-500 µg/mL ($r^2 > 0.999$)
 - **Accuracy:** 98-102% recovery
 - **Between-day Precision:** RSD < 2%

The study concludes that **nimesulide** is **relatively photostable** but requires **appropriate packaging** to minimize light exposure during storage, with recommended maximum photostability limits established for the identified degradation products.

Impurity Profiling and Control Strategy

Comprehensive impurity control is vital for **nimesulide** quality assurance, with the European Pharmacopoeia establishing limits for six specified impurities (A-F). A systematic approach to impurity profiling ensures product safety throughout the shelf life [4].

- **Specified Impurities:**
 - **Impurity A:** 2-phenoxy-4,6-dinitromethansulfoanilide
 - **Impurity B:** 2-phoxymethansulfoanilide
 - **Impurity C:** 2-phenoxyaniline
 - **Impurity D:** 2-phenoxy-4-nitroaniline
 - **Impurity E:** 2-phenoxydimethansulfoanilide
 - **Impurity F:** 2-phenoxy-4-nitrodimehansulfoanilide
- **Control Strategy:**
 - **In-process Controls:** Reaction monitoring during synthesis
 - **Specification Limits:** Based on safety data and regulatory requirements
 - **Stability Testing:** Long-term and accelerated conditions
 - **Analytical Testing:** At release and throughout shelf life

The impurity control strategy should be **risk-based**, focusing on impurities that are most likely to form during synthesis and storage, with particular attention to **degradation products** that may increase over the product's shelf life.

Conclusion

These comprehensive application notes provide **validated methodologies** for the quality control of **nimesulide** pharmaceutical compounds, addressing the key aspects of **identity, assay, purity, and performance**. The protocols have been carefully selected from peer-reviewed scientific literature and optimized for implementation in quality control laboratories. The diverse analytical approaches accommodate varying resource availability and testing requirements, from sophisticated LC-MS methods for ultra-trace analysis to economical spectrophotometric techniques for routine quality assessment.

Implementation of these protocols will ensure **consistent product quality** and facilitate **regulatory compliance** for **nimesulide**-containing pharmaceuticals. The methods demonstrate adequate **accuracy, precision, and specificity** for their intended applications, with validation data meeting accepted regulatory standards. Ongoing method verification during routine use is recommended to ensure continued suitability, with particular attention to changes in formulation composition or manufacturing processes that may affect analytical performance.

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